molecular formula C12H9N5O2S2 B15011227 3-(methylsulfanyl)-5-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile

3-(methylsulfanyl)-5-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B15011227
M. Wt: 319.4 g/mol
InChI Key: MACWXGULUJNVRP-VGOFMYFVSA-N
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Description

3-(METHYLSULFANYL)-5-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a thiazole ring, a nitrophenyl group, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(METHYLSULFANYL)-5-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2-THIAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the thiazole ring. The process often includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable nitrile with a thiourea derivative under acidic conditions.

    Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the thiazole ring with a methylsulfanyl group, typically using methyl iodide and a base such as sodium hydride.

    Attachment of the Hydrazine Moiety: The hydrazine group is introduced through the reaction of the thiazole derivative with hydrazine hydrate.

    Condensation with the Nitrobenzaldehyde: The final step involves the condensation of the hydrazine derivative with 3-nitrobenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(METHYLSULFANYL)-5-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2-THIAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(METHYLSULFANYL)-5-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2-THIAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(METHYLSULFANYL)-5-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis or cell cycle arrest, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(METHYLSULFANYL)PROPANENITRILE: A simpler compound with a similar methylsulfanyl group but lacking the complex thiazole and hydrazine moieties.

    3-(METHYLSULFANYL)BENZALDEHYDE: Contains a methylsulfanyl group and a benzaldehyde moiety but lacks the thiazole and hydrazine components.

Uniqueness

3-(METHYLSULFANYL)-5-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,2-THIAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9N5O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

3-methylsulfanyl-5-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C12H9N5O2S2/c1-20-12-10(6-13)11(21-16-12)15-14-7-8-3-2-4-9(5-8)17(18)19/h2-5,7,15H,1H3/b14-7+

InChI Key

MACWXGULUJNVRP-VGOFMYFVSA-N

Isomeric SMILES

CSC1=NSC(=C1C#N)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CSC1=NSC(=C1C#N)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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